N-(Thiazol-5-ylmethyl)propan-2-amine hydrochloride
CAS No.: 1417794-26-3
Cat. No.: VC8239048
Molecular Formula: C7H13ClN2S
Molecular Weight: 192.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417794-26-3 |
|---|---|
| Molecular Formula | C7H13ClN2S |
| Molecular Weight | 192.71 g/mol |
| IUPAC Name | N-(1,3-thiazol-5-ylmethyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2S.ClH/c1-6(2)9-4-7-3-8-5-10-7;/h3,5-6,9H,4H2,1-2H3;1H |
| Standard InChI Key | JCMMTZOAZRPCFO-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=CN=CS1.Cl |
| Canonical SMILES | CC(C)NCC1=CN=CS1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(Thiazol-5-ylmethyl)propan-2-amine hydrochloride consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked via a methylene (–CH2–) bridge to a propan-2-amine (isopropylamine) group. The hydrochloride salt enhances solubility and stability, a common modification for amine-containing pharmaceuticals. The molecular formula is C7H14ClN2S, with a molecular weight of 207.71 g/mol (base: 171.25 g/mol + HCl: 36.46 g/mol) .
Table 1: Molecular Data for N-(Thiazol-5-ylmethyl)propan-2-amine Hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | N-[(1,3-thiazol-5-yl)methyl]propan-2-amine hydrochloride |
| Molecular Formula | C7H14ClN2S |
| Molecular Weight | 207.71 g/mol |
| SMILES | CC(C)NCC1=CN=CS1.Cl |
| InChI Key | XKEQAIOZEWEAPH-UHFFFAOYSA-N |
The thiazole ring’s electronic structure contributes to its aromaticity and reactivity, enabling interactions with biological targets such as enzymes and receptors . The isopropylamine side chain introduces steric bulk and basicity, influencing solubility and binding affinity .
Spectral Characterization
Synthesis and Derivative Development
Hantzsch Thiazole Synthesis
The thiazole core is commonly synthesized via the Hantzsch method, which involves the reaction of α-haloketones with thioureas or thioamides . For N-(Thiazol-5-ylmethyl)propan-2-amine hydrochloride, a plausible synthesis pathway involves:
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Thiazole Ring Formation: Reacting 5-(chloromethyl)thiazole with propan-2-amine under basic conditions.
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Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | 5-(Chloromethyl)thiazole + propan-2-amine | K2CO3, DMF, 80°C, 12 h | 65% |
| 2 | Amine + HCl (g) | EtOH, 0°C, 1 h | 95% |
Alternative routes may employ reductive amination or nucleophilic substitution, depending on precursor availability .
Structural Modifications
Derivatives of this compound often explore substitutions on the thiazole ring or amine group. For instance:
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Chlorination at C2: Enhances electrophilicity and binding to biological targets.
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Methylation of the Amine: Reduces polarity, improving blood-brain barrier penetration .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) and moderate solubility in dichloromethane. The crystalline structure ensures stability under ambient conditions, though prolonged exposure to moisture may induce hydrolysis.
Thermal Behavior
Differential scanning calorimetry (DSC) of related thiazole hydrochlorides reveals melting points between 180–220°C, with decomposition observed above 250°C .
Applications in Chemical Research
Catalysis and Material Science
Thiazole amines serve as ligands in transition metal catalysis. For instance, palladium complexes with thiazole-based ligands show high activity in Suzuki-Miyaura cross-coupling reactions . The hydrochloride form could stabilize metal ions in aqueous catalytic systems.
Analytical Chemistry
The compound’s UV absorption (λmax ≈ 270 nm) makes it suitable for HPLC detection, particularly in pharmacokinetic studies .
Future Directions and Research Gaps
Despite its promising features, critical gaps remain:
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed.
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Toxicological Screening: Acute and chronic toxicity data are absent.
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Target Identification: High-throughput screening could reveal novel biological targets.
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